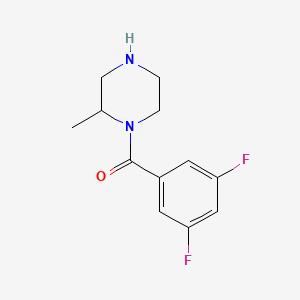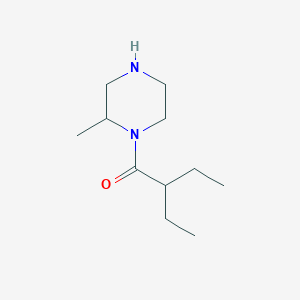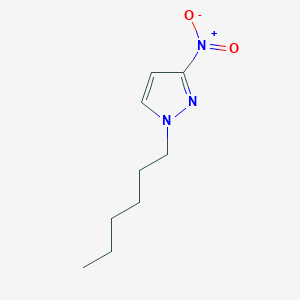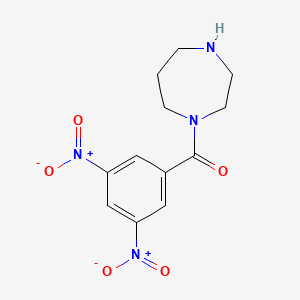![molecular formula C14H14F6N2O B6362101 1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane CAS No. 1240573-62-9](/img/structure/B6362101.png)
1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane is a chemical compound characterized by the presence of a diazepane ring substituted with a benzoyl group that contains two trifluoromethyl groups at the 3 and 5 positions
作用機序
Target of Action
It is known that this compound is used in the synthesis of neurokinin antagonists . Neurokinins are a family of neuropeptides, including substance P, neurokinin A, and neurokinin B, which are involved in a variety of physiological processes, such as pain perception and inflammatory responses.
Mode of Action
Given its use in the synthesis of neurokinin antagonists , it can be inferred that it may interact with neurokinin receptors, potentially inhibiting their activity and thus modulating the physiological processes they are involved in.
準備方法
The synthesis of 1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane typically involves the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with 1,4-diazepane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 3,5-Bis(trifluoromethyl)benzoyl chloride and 1,4-diazepane.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3,5-bis(trifluoromethyl)benzoyl chloride is added dropwise to a solution of 1,4-diazepane and triethylamine in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is isolated by standard purification techniques such as extraction, washing, and recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
化学反応の分析
1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoyl chloride group. Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Hydrolysis: The benzoyl chloride group can be hydrolyzed to form the corresponding carboxylic acid in the presence of water or aqueous base.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
類似化合物との比較
1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane can be compared with other similar compounds, such as:
3,5-Bis(trifluoromethyl)benzoyl chloride: A precursor in the synthesis of the target compound, known for its reactivity and use in various organic transformations.
1,3-Bis(trifluoromethyl)benzene: A related compound with similar trifluoromethyl substitutions, used in different synthetic applications.
3,5-Bis(trifluoromethyl)benzoic acid: Another related compound, often used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of the diazepane ring and the trifluoromethyl-substituted benzoyl group, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-(1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F6N2O/c15-13(16,17)10-6-9(7-11(8-10)14(18,19)20)12(23)22-4-1-2-21-3-5-22/h6-8,21H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHKOFPMZMJOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-Fluorophenoxy)ethyl]-4-nitro-1H-pyrazole](/img/structure/B6362030.png)
![N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline dihydrochloride](/img/structure/B6362033.png)
![1-[4-(2-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole](/img/structure/B6362036.png)


![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole](/img/structure/B6362047.png)

![propyl[(pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6362063.png)

![3,5-Dibromo-1-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362080.png)
![1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362085.png)

![3,5-Dibromo-1-[(2-bromophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362102.png)
